REACTION_CXSMILES
|
C([NH:8][CH2:9][C:10]([NH:12][C:13]([CH3:20])([CH3:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:11])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[NH2:8][CH2:9][C:10]([NH:12][C:13]([CH3:19])([CH3:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:11]
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Name
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2-benzylamino-N-(1,1-dimethylhexyl)acetamide
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Quantity
|
15.8 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NCC(=O)NC(CCCCC)(C)C
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
3.16 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
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the filtrate evaporated to a viscous liquid (15 g)
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Type
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DISSOLUTION
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Details
|
This was dissolved in water (40 ml)
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Type
|
EXTRACTION
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Details
|
extracted with ether (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
DISTILLATION
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Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC(CCCCC)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |